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1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane

Phosphorus content Flame retardant loading Halogen-free

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane (CAS 124788-09-6), commercially known as Cyagard RF-1204, is a cyclic diphosphine dioxide belonging to the 1,4-disubstituted-2,3,5,6-tetrahydroxy-1,4-diphosphorinane class. The compound contains approximately 20% phosphorus by weight and is characterized by a white powder morphology, insolubility in water, and a melting point of 173–175 °C as the parent phosphine.

Molecular Formula C12H26O6P2
Molecular Weight 328.28 g/mol
CAS No. 124788-09-6
Cat. No. B106499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane
CAS124788-09-6
Synonyms1,​4-Bis(2-​methylpropyl)​-​1,​4-​Diphosphorinane-​2,​3,​5,​6-​tetrol 1,​4-​Dioxide_x000B_
Molecular FormulaC12H26O6P2
Molecular Weight328.28 g/mol
Structural Identifiers
SMILESCC(C)CP1(=O)C(C(P(=O)(C(C1O)O)CC(C)C)O)O
InChIInChI=1S/C12H26O6P2/c1-7(2)5-19(17)9(13)11(15)20(18,6-8(3)4)12(16)10(19)14/h7-16H,5-6H2,1-4H3
InChIKeyYLYUAJJICVNRHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane (CAS 124788-09-6): Technical Baseline for Flame-Retardant Procurement


1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane (CAS 124788-09-6), commercially known as Cyagard RF-1204, is a cyclic diphosphine dioxide belonging to the 1,4-disubstituted-2,3,5,6-tetrahydroxy-1,4-diphosphorinane class [1]. The compound contains approximately 20% phosphorus by weight and is characterized by a white powder morphology, insolubility in water, and a melting point of 173–175 °C as the parent phosphine [2]. It is primarily employed as a halogen-free flame retardant additive for engineering thermoplastics, including poly(butylene terephthalate) (PBT), polypropylene, and high-impact polystyrene (HIPS), where it acts predominantly through a condensed-phase char-forming mechanism [3].

Why Generic Substitution of 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane Fails: Comparator-Based Evidence for Procurement Decisions


Flame retardants within the organophosphorus class exhibit wide variation in phosphorus loading, thermal decomposition pathways, and condensed-phase activity, making direct substitution unreliable. The target compound's unique cyclic diphosphine dioxide structure with four α-hydroxy groups drives an exothermic phosphine oxide→phosphinate→phosphonate rearrangement that is absent in phosphate esters (e.g., triphenyl phosphate, resorcinol bis(diphenyl phosphate)) or metal phosphinates [1]. This rearrangement generates acidic POH moieties that catalyze char formation, a mechanism fundamentally different from the gas-phase radical quenching of phosphinates or the intumescent bloating of ammonium polyphosphate (APP) [2]. Consequently, formulations optimized for Cyagard RF-1204 cannot achieve equivalent UL94 ratings or limiting oxygen index (LOI) values by simply substituting an alternative phosphorus source at equal loading [3].

Product-Specific Quantitative Evidence Guide: 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane vs. Comparator Flame Retardants


Phosphorus Loading: 20% P Content Occupies a Distinct, Under-Served Position Between Low-P Phosphate Esters and Ultra-High-P Inorganic Salts

The target compound delivers approximately 20 wt% phosphorus [1], positioning it between conventional phosphate ester flame retardants such as triphenyl phosphate (TPP, ~9.5 wt% P) [2] and resorcinol bis(diphenyl phosphate) (RDP, ~10.8 wt% P) on the lower end, and inorganic ammonium polyphosphate (APP, 31–32 wt% P) [3] or metal dialkylphosphinates (e.g., aluminum diethylphosphinate, ADP, 23–24 wt% P) [4] on the higher end. This intermediate phosphorus content provides a formulation advantage: it achieves meaningful flame retardancy at moderate loadings without the melt-viscosity penalties or processing difficulties often associated with high-solids inorganic additives like APP.

Phosphorus content Flame retardant loading Halogen-free

Limiting Oxygen Index (LOI) Performance in PBT: Cyagard Alone Delivers Measurable LOI Improvement vs. Neat Resin, with Co-Additive Synergy Exceeding 29%

In poly(butylene terephthalate) (PBT), neat resin exhibits an LOI of approximately 20.9–22.0% [1]. The addition of Cyagard RF-1204 alone at 20–30 wt% loading moderately increases LOI into the 22–24% range (exact values reported in Aufmuth et al., 1999) [2]. Critically, the combination of Cyagard with co-additives such as ferric oxide or melamine produces a synergistic LOI enhancement, with published data indicating values exceeding 29% at optimized ratios and total FR loadings [2]. For comparison, DOPO-HQ at 14–20 wt% in PBT yields LOI of 26.4% [3]; melamine (10 wt%) + TPP (20 wt%) in PBT achieves LOI of 26.6% [4]; and APP at 30 wt% in PBT reaches LOI of 28.6 [5]. The Cyagard + co-additive system thus matches or exceeds the LOI of these established alternatives while leveraging a fundamentally different condensed-phase mechanism.

Limiting Oxygen Index PBT Flame retardancy

Thermal Decomposition Mechanism: Sharp Exothermic Rearrangement at 302 °C Drives Rapid Char Formation Distinct from Phosphate Ester or Phosphinate Decomposition

Differential scanning calorimetry (DSC) reveals that Cyagard RF-1204 exhibits a single strong, sharp exothermic peak at 302 °C corresponding to the phosphine oxide→phosphinate→phosphonate rearrangement [1]. This exotherm is accompanied by a rapid weight-loss stage (~45% mass loss) followed by slower degradation, ultimately leaving 3 ± 0.3% solid residue at 600 °C under inert atmosphere [1]. In contrast, triphenyl phosphate (TPP) shows a 1% weight loss at only 198 °C [2], indicating significantly lower thermal stability and earlier volatilization before the polymer matrix reaches its decomposition temperature. Aluminum diethylphosphinate (ADP) decomposes above 300 °C but operates primarily through gas-phase flame inhibition (release of diethylphosphinic acid) rather than condensed-phase char formation [3]. The activation energy of thermal decomposition of PBT increases substantially in the presence of Cyagard and ferric oxide (from ~170 kJ/mol for neat PBT to 210–220 kJ/mol), as determined by kinetic analysis of thermogravimetric data [4], demonstrating a condensed-phase stabilization effect.

Thermal decomposition Char formation DSC/TGA

UL94 Flammability Rating in PBT: Cyagard + Co-Additive Achieves V-0 Classification, Whereas Cyagard Alone Delivers V-2 with Short Combustion Time

In the UL94 vertical burning test on PBT, the addition of Cyagard RF-1204 alone provides a marginal V-2/V-0 rating with a very short average combustion time, as reported by Balabanovich (citing Aufmuth et al.) [1]. The combination of Cyagard with co-additives (e.g., melamine, ferric oxide) enables a robust V-0 classification at practical loadings [2]. For comparative context: DOPO-HQ at 20 wt% in PBT achieves only V-2 with serious flammable dripping; V-0 requires 20 wt% DOPO-HQ plus a compatibilizer (PTW) [3]. MA + TPP (10 + 20 wt%) achieves V-0 in PBT [4]. ADP-based systems achieve V-0 at typical loadings of 15–20 wt% [5]. The Cyagard system thus offers a V-0-capable formulation route with a condensed-phase mechanism that is complementary to, rather than directly interchangeable with, phosphinate or phosphate-ester approaches.

UL94 Vertical burning test PBT

Melting Point Differentiation Within the 1,4-Diphosphorinane Class: Isobutyl Substitution Provides a Higher-Melting Dioxide (271–273 °C) vs. n-Propyl, n-Hexyl, and sec-Butyl Analogs

Among the 1,4-disubstituted-2,3,5,6-tetrahydroxy-1,4-diphosphorinane-1,4-dioxide series disclosed in U.S. Patent 4,968,416, the isobutyl-substituted dioxide (corresponding to Cyagard RF-1204) exhibits a melting point of 271–273 °C [1]. This is substantially higher than the n-propyl analog (249–252 °C), the sec-butyl analog (255–262 °C), and the n-hexyl analog (262–265 °C). The elevated melting point of the isobutyl derivative correlates with its symmetrical branched alkyl substitution, which enhances crystal lattice packing and solid-state stability during compounding operations at elevated temperatures. The parent phosphine (pre-oxidation) melts at 173–175 °C [2], while the corresponding disulfide derivative melts at 243–244 °C [3], further illustrating the influence of oxidation state on thermal properties.

Melting point Thermal stability Diphosphorinane analogs

Char Residue and Condensed-Phase Mechanism: Cyagard Leaves 3 ± 0.3% Intrinsic Solid Residue Under Inert Atmosphere, Contrasting with Volatile Phosphate Esters

Thermogravimetric analysis of neat Cyagard RF-1204 under nitrogen atmosphere reveals an intrinsic solid residue of 3 ± 0.3% at 600 °C, consisting predominantly of phosphorus acid moieties that form a protective char barrier on the polymer surface during combustion [1]. In contrast, phosphate ester flame retardants such as TPP volatilize extensively, with TPP exhibiting a 1% weight loss at only 198 °C and near-complete volatilization before 300 °C [2], leaving negligible intrinsic residue. The solid residue from Cyagard correlates with its observed condensed-phase fire retardant action: the acidic POH coating acts as a physical barrier to volatilization of polymer decomposition products [1]. When compounded in PBT with ferric oxide, the char yield increases further and correlates directly with LOI enhancement, as demonstrated by Aufmuth et al. [3]. This char-forming behavior is a key differentiator from gas-phase-active phosphinates (e.g., ADP), which rely on radical scavenging by diethylphosphinic acid released into the flame zone [4].

Char residue Condensed-phase mechanism TGA

Best Research and Industrial Application Scenarios for 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane (CAS 124788-09-6)


Halogen-Free Flame-Retardant PBT Formulations for Electrical and Electronic Components Requiring UL94 V-0 with Condensed-Phase Char Integrity

Based on the demonstrated UL94 V-2/V-0 performance of Cyagard in PBT and its synergy with co-additives to achieve robust V-0 [1], this compound is optimally deployed in glass-fiber-reinforced PBT connectors, circuit breaker housings, and relay components. The condensed-phase char mechanism, evidenced by the 3 ± 0.3% intrinsic solid residue [2], provides a physical barrier that helps maintain electrical insulation integrity during fire exposure—a critical requirement for components that must retain Comparative Tracking Index (CTI) performance under fault conditions. The 20% phosphorus content [2] enables effective flame retardancy at moderate loadings (20–30 wt%), minimizing the mechanical property degradation often seen with high-loading inorganic FRs such as APP.

High-Impact Polystyrene (HIPS) Flame Retardancy with Tailored LOI Enhancement via Cyagard/PPO/PTFE Ternary Systems

In HIPS, the addition of Cyagard at 10–40 wt% loading increases the LOI from 18.0 (neat HIPS) to 22.9 in a dose-dependent manner [1]. The ternary system of 15 wt% Cyagard, 25 wt% polyphenylene oxide (PPO), and 1 wt% polytetrafluoroethylene (PTFE) yields a non-dripping, self-extinguishing formulation with a UL94 V-1 rating [1]. This application scenario is particularly relevant for injection-molded HIPS enclosures and consumer electronics housings where anti-dripping performance is mandated by end-use safety standards (e.g., IEC 62368-1).

Thermally Stable Flame-Retardant Masterbatches for Engineering Thermoplastics Processed Above 250 °C

The sharp exothermic decomposition onset at 302 °C [1] and the high melting point of the dioxide form (271–273 °C) [2] make Cyagard RF-1204 thermally compatible with engineering thermoplastics that require processing temperatures in the 250–290 °C range, such as PBT, PET, and certain polyamide grades. Unlike TPP, which begins volatilizing at 198 °C [3], Cyagard remains solid and thermally stable through the compounding extrusion and injection molding steps, ensuring homogeneous dispersion and preventing mold deposit formation. Procurement specifications should therefore prioritize the dioxide form (CAS 124788-09-6) rather than the parent phosphine for high-temperature processing applications.

Synergistic Flame-Retardant Systems Combining Cyagard with Nitrogen-Based Co-Additives for Polyolefin and Styrenic Resins

The condensed-phase mode of action of Cyagard, characterized by acidic POH barrier formation [1], is mechanistically complementary to gas-phase nitrogen-based flame retardants such as melamine and its derivatives. In polypropylene, Cyagard at 20 wt% loading in a compression-molded formulation achieves flame self-extinguishment within 1 second after flame removal with no dripping [2]. When combined with melamine-based co-additives, the resulting P–N synergism can further enhance both LOI and UL94 ratings [3]. This scenario is directly relevant to polyolefin wire and cable insulation, where halogen-free, low-smoke formulations are increasingly mandated by building and transportation fire safety codes.

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